4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid

Vue d'ensemble

Description

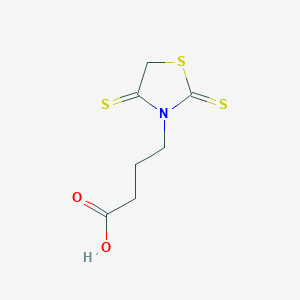

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is a chemical compound with the molecular formula C7H9NO2S3 and a molecular weight of 235.347 g/mol . This compound is known for its unique structure, which includes a thiazolidine ring with two thioxo groups and a butanoic acid side chain. It is used primarily in proteomics research and has various applications in scientific research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves the reaction of appropriate thiazolidine derivatives with butanoic acid precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the desired chemical properties and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo groups to thiol groups.

Substitution: The thiazolidine ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Applications De Recherche Scientifique

Antimicrobial Properties

Research has indicated that derivatives of thiazolidine compounds, including 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid, exhibit significant antibacterial activity. A study highlighted the synthesis of new thiazolidine derivatives that demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to or better than established antibiotics like oxacillin and cefuroxime .

| Compound | MIC (mg/L) | Activity Against |

|---|---|---|

| Compound A | 3.91 | Gram-positive |

| Compound B | 7.81 | Gram-negative |

| This compound | TBD | TBD |

Anticancer Potential

The thiazolidine ring structure is associated with anticancer properties. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, certain thiazolidine derivatives have shown promise in targeting specific cancer pathways, indicating potential as therapeutic agents in oncology .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes the formation of thiazolidine derivatives through the reaction of appropriate thioketones with amino acids or their derivatives.

Case Study 1: Antibacterial Activity Evaluation

A systematic study was conducted to evaluate the antibacterial efficacy of various thiazolidine derivatives including this compound against clinically relevant bacterial strains. Results indicated that modifications at specific positions on the thiazolidine ring could enhance antibacterial properties.

Case Study 2: Anticancer Activity Assessment

In vitro studies were performed on cancer cell lines treated with this compound and its derivatives. The results demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer therapeutics.

Mécanisme D'action

The mechanism of action of 4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and thioxo groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid: Similar structure but with a benzylidene group.

N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Contains a benzothiazole ring.

Thiazolidine derivatives: Various derivatives with different substituents on the thiazolidine ring

Uniqueness

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid is unique due to its specific combination of a thiazolidine ring with two thioxo groups and a butanoic acid side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Activité Biologique

4-(2,4-Dithioxo-1,3-thiazolidin-3-yl)butanoic acid, also known by its CAS number 60708-95-4, is a compound that has garnered attention for its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂O₄S₂. Its structure features a thiazolidine ring with two thioketone groups that contribute to its reactivity and potential biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 216.27 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| CAS Number | 60708-95-4 |

Antioxidant Activity

Research has indicated that compounds containing thiazolidine structures exhibit significant antioxidant properties. The dithioxo moiety is particularly effective in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

Study Findings

In a study published in Journal of Medicinal Chemistry, the antioxidant capacity of various thiazolidine derivatives was assessed using DPPH and ABTS assays. This compound showed a notable reduction in DPPH radical concentration, indicating strong antioxidant potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxicity Studies

The cytotoxic effects of the compound have been explored using various cancer cell lines.

Research Findings

In vitro studies revealed that this compound exhibited selective cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The IC50 values were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

This cytotoxicity may be attributed to the compound's ability to induce apoptosis through the activation of caspases .

The biological activities of this compound are believed to stem from its ability to interact with cellular pathways involved in oxidative stress and apoptosis. The presence of sulfur atoms in its structure enhances its reactivity with cellular thiols and other nucleophiles.

Proposed Mechanisms

- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Cytotoxic Mechanism : Induction of apoptosis through mitochondrial pathways and activation of caspases.

Propriétés

IUPAC Name |

4-[2,4-bis(sulfanylidene)-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S3/c9-6(10)2-1-3-8-5(11)4-13-7(8)12/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPOMYQMXTULDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=S)N(C(=S)S1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70485623 | |

| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60708-95-4 | |

| Record name | 4-(2,4-dithioxo-1,3-thiazolidin-3-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70485623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.